molecular formula C21H23FN6O B12213246 1-(2-fluorophenyl)-5-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide

1-(2-fluorophenyl)-5-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B12213246
M. Wt: 394.4 g/mol
InChI Key: BEPFFXYAKRBSLZ-UHFFFAOYSA-N
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Description

The compound 1-(2-fluorophenyl)-5-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide features a 1,2,3-triazole core substituted with a 2-fluorophenyl group at position 1, a methyl group at position 5, and a carboxamide linkage to a 4-(4-methylpiperazin-1-yl)phenyl group.

Properties

Molecular Formula

C21H23FN6O

Molecular Weight

394.4 g/mol

IUPAC Name

1-(2-fluorophenyl)-5-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]triazole-4-carboxamide

InChI

InChI=1S/C21H23FN6O/c1-15-20(24-25-28(15)19-6-4-3-5-18(19)22)21(29)23-16-7-9-17(10-8-16)27-13-11-26(2)12-14-27/h3-10H,11-14H2,1-2H3,(H,23,29)

InChI Key

BEPFFXYAKRBSLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2F)C(=O)NC3=CC=C(C=C3)N4CCN(CC4)C

Origin of Product

United States

Preparation Methods

Triazole Core Synthesis

The 1,2,3-triazole scaffold is constructed via CuAAC between 2-fluorophenyl azide and methyl-substituted propiolic acid ethyl ester. Copper sulfate (CuSO₄) and sodium ascorbate in a tert-butanol/water mixture (1:1) at 60°C for 12 hours yield 1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid ethyl ester (87% yield). Microwave irradiation (40°C, 10 minutes) improves efficiency, achieving 94% yield with reduced byproducts.

Key Data:

ParameterConventional MethodMicrowave Method
Yield87%94%
Reaction Time12 hours10 minutes
Purity (HPLC)95.2%98.8%

Carboxylic Acid Formation

The ester intermediate is hydrolyzed using 2 M NaOH in ethanol/water (3:1) at 80°C for 4 hours, yielding 1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (91% yield).

Carboxamide Coupling

The carboxylic acid is activated with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C, followed by reaction with 4-(4-methylpiperazin-1-yl)aniline in tetrahydrofuran (THF) and triethylamine (Et₃N) at room temperature. This yields the target compound in 78% purity, requiring further purification via column chromatography (SiO₂, ethyl acetate/methanol 9:1).

One-Pot Sequential Triazole and Carboxamide Formation

Reaction Design

A one-pot protocol combines CuAAC and carboxamide coupling. 2-Fluorophenyl azide, methyl propiolate, and 4-(4-methylpiperazin-1-yl)aniline react in the presence of CuI (5 mol%) and DIPEA in DMF at 100°C for 6 hours. The triazole forms in situ, followed by aminolysis of the ester to the carboxamide.

Optimization Results:

  • Catalyst Loading: 5 mol% CuI maximizes yield (82%).

  • Solvent: DMF outperforms THF or acetonitrile due to better solubility of intermediates.

  • Temperature: 100°C balances reaction rate and decomposition.

Limitations

Competitive ester hydrolysis reduces yield at higher temperatures (>110°C). Residual copper impurities necessitate chelation with EDTA (0.1 M) during workup.

Reductive Amination Approach

Intermediate Synthesis

1-(2-Fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonitrile is reduced using LiAlH₄ in THF at 0°C to form the primary amine. Subsequent condensation with 4-(4-methylpiperazin-1-yl)benzaldehyde via reductive amination (NaBH₃CN, methanol, 25°C) yields the target compound.

Critical Parameters:

  • Reducing Agent: LiAlH₄ achieves full nitrile reduction but requires strict anhydrous conditions.

  • Alternative: Hydrogenation over Pd/C (5 bar H₂, 50°C) offers safer operation but lower yield (67%).

Solid-Phase Synthesis for High-Throughput Production

Resin Functionalization

Wang resin is loaded with 4-(4-methylpiperazin-1-yl)aniline using HBTU/DIPEA in DMF. The immobilized amine reacts with 1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride (generated in situ from carboxylic acid and oxalyl chloride).

Cleavage and Purification

Trifluoroacetic acid (TFA)/DCM (1:9) cleaves the product from the resin, yielding 85% purity. Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) enhances purity to >99%.

Advantages:

  • Scalable for parallel synthesis.

  • Reduces intermediate isolation steps.

Comparative Analysis of Methods

MethodYieldPurityTimeScalability
CuAAC + Coupling78%98.8%18 hoursHigh
One-Pot82%95.3%6 hoursModerate
Reductive Amination67%91.5%24 hoursLow
Solid-Phase85%99.1%48 hoursHigh

Mechanistic Insights

  • Regioselectivity in CuAAC: Copper catalysts favor 1,4-disubstituted triazoles, critical for correct substitution at N1 and C4.

  • Carboxamide Stability: Electron-deficient 4-(4-methylpiperazin-1-yl)aniline resists oxidation during coupling, ensuring high yields.

  • Microwave Effects: Dielectric heating accelerates dipolar intermediates in CuAAC, reducing side reactions.

Challenges and Solutions

  • Impurity from Azide Decomposition: Residual azide intermediates are removed via aqueous NaNO₂ washes.

  • Piperazine Oxidation: Conduct reactions under nitrogen to prevent N-oxide formation.

  • Triazole Tautomerism: Acidic workup (pH 5–6) stabilizes the 1H-1,2,3-triazole form .

Chemical Reactions Analysis

1-(2-Fluorophenyl)-5-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of triazole derivatives, including the compound . Research indicates that compounds containing the triazole ring exhibit varying degrees of activity against a range of microorganisms:

  • Mechanism of Action : The triazole moiety is known to interfere with the synthesis of ergosterol in fungal cell membranes, leading to cell death.
  • Efficacy : In a study assessing various triazole derivatives, some demonstrated moderate to potent activity against bacteria such as Staphylococcus aureus and fungi like Candida albicans .

Anticancer Properties

The compound has also been evaluated for its potential anticancer effects:

  • Cell Line Studies : In vitro testing against cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer) displayed promising results. For example, specific derivatives showed IC50 values indicating effective inhibition of cell proliferation .
  • Mechanistic Insights : The presence of the triazole ring enhances interactions with cellular targets involved in cancer progression, potentially leading to apoptosis in malignant cells .

Synthesis and Derivative Development

The synthesis of 1-(2-fluorophenyl)-5-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide involves several steps:

  • Starting Materials : The synthesis typically begins with commercially available piperazine derivatives and fluorinated phenyl compounds.
  • Reactions : Key reactions include azide formation and subsequent cycloaddition to form the triazole ring.
  • Characterization : The final product is characterized using techniques such as NMR and mass spectrometry to confirm structure and purity .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities reported for various derivatives of triazole compounds:

Compound NameActivity TypeTarget Organism/Cell LineIC50 Value
Compound AAntimicrobialStaphylococcus aureus12 µg/mL
Compound BAnticancerHCT-1166.2 µM
Compound CAntifungalCandida albicans15 µg/mL
Compound DAntimicrobialEscherichia coli20 µg/mL

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-5-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can interact with receptors, modulating their signaling pathways and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Triazole Carboxamides with Fluorophenyl Groups

N-(2-Fluorobenzyl)-1-(4-fluorophenyl)-5-(3-pyridinyl)-1H-1,2,3-triazole-4-carboxamide ():

  • Key Differences :

  • R1 : 4-Fluorophenyl (vs. 2-fluorophenyl in the target).
  • R2 : 3-Pyridinyl (vs. 4-methylpiperazinylphenyl).
    • Implications :
  • The 4-fluorophenyl group may alter steric interactions in receptor binding .

5-Amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide (): Key Differences:

  • R1 : 2-Fluorophenyl (same as target).
  • R2 : Oxazole-linked 4-ethoxyphenyl (vs. piperazinylphenyl).
    • Implications :
Pyrazole and Pyrazoline Derivatives

5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide ():

  • Key Differences :

  • Core : Pyrazole-triazole hybrid (vs. triazole in target).
  • Substituents : Carbothioamide (vs. carboxamide) and 4-methylphenyl.
    • Implications :
  • The carbothioamide group may enhance hydrophobic interactions but reduce hydrogen-bonding capacity .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL) Key Substituents
Target Compound ~424.45 2.1 >10 (pH 7.4) 2-Fluorophenyl, 4-methylpiperazinyl
~406.38 3.2 <5 4-Fluorophenyl, 3-pyridinyl
~437.47 3.8 <2 2-Fluorophenyl, oxazole-ethoxyphenyl
~453.50 4.0 <1 Carbothioamide, 4-methylphenyl
  • Key Trends :
    • The target compound’s 4-methylpiperazine group lowers logP (increased polarity) and improves solubility compared to analogues with aromatic or alkoxy substituents.
    • Carbothioamide derivatives () exhibit higher lipophilicity, which may limit bioavailability.

Biological Activity

1-(2-fluorophenyl)-5-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide (CAS Number: 924819-09-0) is a synthetic compound belonging to the triazole class, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

PropertyValue
Molecular FormulaC21H23FN6O
Molecular Weight394.4 g/mol
IUPAC Name1-(2-fluorophenyl)-5-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide
StructureChemical Structure

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The mechanism involves:

  • Enzyme Inhibition : The compound shows potential in inhibiting specific enzymes critical for cancer cell proliferation. It binds to the active sites of these enzymes, blocking substrate access and thereby hindering their catalytic functions.
  • Receptor Modulation : It may also modulate receptor activity involved in cellular signaling pathways that regulate cell survival and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer properties of 1-(2-fluorophenyl)-5-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide. For instance:

  • Cell Line Studies : The compound demonstrated significant cytotoxic effects against various cancer cell lines. In vitro assays revealed an IC50 value of approximately 64.3 µg/mL against HCT116 cells and 68.4 µg/mL against Mia-PaCa2 cells . These results indicate moderate to strong antitumor efficacy.

Case Studies and Research Findings

Several research articles have explored the biological implications of triazole compounds similar to this one:

  • Synthesis and Evaluation : A study synthesized a series of triazole derivatives and evaluated their anticancer activities, with some derivatives showing significant inhibition of cancer cell growth through apoptosis induction .
  • Neuroprotective Effects : Research on related triazole compounds indicated neuroprotective properties through the inhibition of inflammatory pathways in neuronal cells, which could be relevant for developing treatments for neurodegenerative diseases .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications in the molecular structure significantly affect biological activity. For instance, the presence of specific functional groups enhances enzyme inhibition and anticancer efficacy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-fluorophenyl)-5-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide?

  • Methodology : The compound is synthesized via multi-step protocols, typically involving:

Cyclocondensation : Formation of the triazole core using azide-alkyne Huisgen cycloaddition or related methods.

Carboxamide coupling : Reacting the triazole intermediate with 4-(4-methylpiperazin-1-yl)aniline via carbodiimide-mediated coupling (e.g., EDC/HOBt).

Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) and recrystallization (e.g., ethanol/water mixtures) .

  • Key Data :

StepYield (%)Purity (HPLC)Reference
Cyclocondensation65–75≥95%
Carboxamide coupling50–60≥90%

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and substituent positions (e.g., δ 7.2–8.1 ppm for fluorophenyl protons).
  • Mass Spectrometry (HRMS) : To verify molecular formula (C₂₁H₂₂FN₆O₂; calc. 417.18 g/mol).
  • X-ray Crystallography : Resolve stereochemical ambiguities (e.g., triazole ring planarity) .
    • Data Table :
TechniqueCritical ParametersExample Findings
¹H NMR (CDCl₃)δ 2.3 (s, 3H, CH₃), δ 3.4–3.6 (m, 8H, piperazine)
HPLCC18 column, 70:30 MeOH/H₂O, Rt = 6.2 minPurity ≥98%

Q. What are the solubility limitations of this compound in aqueous buffers?

  • Methodology : Solubility assessed via shake-flask method in PBS (pH 7.4) and DMSO.
  • Findings :

  • Aqueous solubility : <10 µM (pH 7.4), necessitating DMSO stock solutions (≤5% v/v in assays).
  • Workarounds : Use of solubilizing agents (e.g., β-cyclodextrin) or structural derivatization (e.g., PEGylation) .

Advanced Research Questions

Q. How can synthetic yield be optimized using Design of Experiments (DoE)?

  • Methodology :

Factors : Reaction temperature, stoichiometry, catalyst loading.

Response Surface Modeling : Central Composite Design (CCD) to identify optimal conditions.

Validation : Confirm predicted yields (e.g., 85% under 60°C, 1.2 eq. EDC) .

  • Case Study : A 22% increase in cyclocondensation yield achieved via DoE-driven temperature modulation .

Q. What structural features drive its biological activity in kinase inhibition assays?

  • Structure-Activity Relationship (SAR) Insights :

  • Critical Groups :

2-Fluorophenyl : Enhances target binding via hydrophobic interactions.

4-Methylpiperazine : Improves solubility and modulates pharmacokinetics.

  • Modifications :
  • Replacement of fluorine with chlorine reduces potency by 3-fold (IC₅₀ = 120 nM vs. 40 nM) .
    • Methodology :
  • Molecular Docking : AutoDock Vina simulations with kinase ATP-binding pockets (e.g., EGFR).
  • Validation : Site-directed mutagenesis (e.g., T790M mutation resistance profiling) .

Q. How to resolve contradictions in reported IC₅₀ values across cell lines?

  • Analysis Framework :

Assay Conditions : Compare ATP concentrations (1 mM vs. 10 µM) and incubation times.

Cell Line Variability : Check genetic backgrounds (e.g., KRAS mutations in HCT116 vs. A549).

  • Case Study : Discrepancies in IC₅₀ (0.5–5 µM) linked to differential expression of efflux transporters (e.g., P-gp) .

Q. What strategies mitigate off-target effects in phenotypic screens?

  • Methodology :

  • Counter-Screens : Test against panels of unrelated kinases (e.g., PKC, CDK2).
  • Proteomics : SILAC-based profiling to identify non-target interactions.
    • Data :
TargetSelectivity Ratio (vs. Off-Targets)
EGFR>100-fold (vs. PKCα)
PI3Kγ50-fold (vs. mTOR)

Q. How to design a pharmacokinetic (PK) study for this compound?

  • Protocol :

In Vitro ADME : Microsomal stability (t₁/₂ > 60 min in human liver microsomes), plasma protein binding (≥90% bound).

In Vivo : Single-dose IV/PO in rodents (Cₘₐₓ = 1.2 µg/mL, t₁/₂ = 4.2 h) .

  • Analytical Tools : LC-MS/MS for plasma quantification (LLOQ = 1 ng/mL).

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